molecular formula C20H17Cl2N3O2S B2977900 2,4-dichloro-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1020453-52-4

2,4-dichloro-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2977900
CAS No.: 1020453-52-4
M. Wt: 434.34
InChI Key: SWKSAJIOKBQTDC-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol scaffold substituted with a 2,3-dimethylphenyl group at position 2 and a 2,4-dichlorobenzamide moiety at position 2.

Properties

IUPAC Name

2,4-dichloro-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2S/c1-11-4-3-5-18(12(11)2)25-19(15-9-28(27)10-17(15)24-25)23-20(26)14-7-6-13(21)8-16(14)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKSAJIOKBQTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Substitution with Dichlorobenzamide: The thieno[3,4-c]pyrazole intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

    Introduction of Dimethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(2,3

Biological Activity

2,4-Dichloro-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • Dichloro substitution on the benzamide moiety.
  • A thieno[3,4-c]pyrazole ring , which is crucial for its biological activity.
  • A dimethylphenyl group , enhancing its lipophilicity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The thieno[3,4-c]pyrazole moiety is believed to interfere with cancer cell proliferation by inhibiting specific kinases involved in cell cycle regulation.
  • Case Study : A study on related pyrazole derivatives demonstrated a marked decrease in tumor growth in xenograft models, suggesting potential efficacy in treating various cancers.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored:

  • Cytokine Modulation : It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Case Study : In animal models of arthritis, administration of similar compounds resulted in reduced joint swelling and pain, indicating potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary assays suggest that this compound may possess antimicrobial properties:

  • Mechanism : The presence of the thieno ring could enhance the interaction with microbial enzymes or membranes.
  • Case Study : A related compound demonstrated effective bactericidal activity against Gram-positive bacteria in laboratory settings.

Research Findings

A summary of key findings from various studies on similar compounds is presented in Table 1:

Study ReferenceBiological ActivityModel UsedKey Findings
Smith et al. (2020)AnticancerXenograftSignificant tumor reduction observed
Johnson et al. (2021)Anti-inflammatoryArthritis modelReduced cytokine levels and joint swelling
Lee et al. (2022)AntimicrobialIn vitro bacterial assaysEffective against multiple Gram-positive strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Based Analogs

Compound: 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

  • Structural Differences: Replaces the thienopyrazol core with a 1,3,4-thiadiazole ring and includes a trichloroethyl group.
  • Activity : Exhibits strong DHFR inhibition (ΔG = −9.0 kcal/mol) via three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 in the DHFR active site .
  • Comparison: The thiadiazole derivative shows higher binding affinity than the target compound, likely due to additional halogen interactions and a more flexible thiadiazole ring. However, the trichloroethyl group may increase metabolic instability compared to the dimethylphenyl group in the thienopyrazol analog.

Brominated Thienopyrazol Analog

Compound: 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

  • Structural Differences : Substitutes 2,4-dichlorobenzamide with a 4-bromobenzamide and replaces 2,3-dimethylphenyl with 4-methylphenyl.
  • Activity : While explicit activity data are unavailable, bromine’s lower electronegativity compared to chlorine may reduce electronic effects on binding. The para-methylphenyl group could enhance solubility but reduce steric hindrance compared to the ortho/para-dimethyl substitution .

Cyclohexyl-Substituted Benzamide

Compound: 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide

  • Structural Differences: Lacks the thienopyrazol core; instead, it incorporates a dimethylamino-cyclohexyl group and isopropyl substitution.
  • The dimethylamino group may enhance solubility, but the absence of a heterocyclic core could limit enzyme interactions .

Methoxy-Substituted Acetamide Analog

Compound: N-[2-(2,3-Dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide

  • Structural Differences : Replaces dichlorobenzamide with a 4-methoxyphenylacetamide group.
  • Activity: The methoxy group improves hydrophilicity, which may enhance bioavailability.

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